(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol

Catalog No.
S12993822
CAS No.
819851-04-2
M.F
C12H9Cl3O
M. Wt
275.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol

CAS Number

819851-04-2

Product Name

(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol

IUPAC Name

(2R)-1,1,1-trichloro-6-phenylhex-5-en-3-yn-2-ol

Molecular Formula

C12H9Cl3O

Molecular Weight

275.6 g/mol

InChI

InChI=1S/C12H9Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1

InChI Key

LWPDXFWNHFKCPU-LLVKDONJSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC#CC(C(Cl)(Cl)Cl)O

Isomeric SMILES

C1=CC=C(C=C1)C=CC#C[C@H](C(Cl)(Cl)Cl)O

(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as a phenyl group, an alkyne, and a tertiary alcohol. Its molecular formula is C13H10Cl3O, and it features a trichloromethyl group that significantly influences its chemical reactivity and biological activity. The stereochemistry at the second carbon (2R) indicates that this compound exists in a specific spatial arrangement, which can affect its interaction with biological targets.

Typical of organic compounds with alkyne and alcohol functionalities. Key reactions include:

  • Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can displace one of the chlorine atoms.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes or alkynes.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.

These reactions are facilitated by the presence of functional groups that can either donate or accept electrons, making the compound reactive under various conditions.

The biological activity of (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol has been evaluated using predictive models based on its chemical structure. Studies suggest that compounds with similar structures may exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory properties. Computer-aided predictions indicate potential interactions with various biological targets, which could lead to therapeutic applications or toxicity concerns depending on the specific interactions involved .

Several synthesis methods can be employed to create (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol:

  • Starting Materials: The synthesis typically begins with readily available phenylacetylene and chlorinated reagents.
  • Reagent Utilization: Utilizing reagents such as phosphorus trichloride can facilitate the introduction of chlorine atoms into the organic framework.
  • Reaction Conditions: Controlled reaction conditions including temperature and solvent choice are critical for achieving the desired stereochemistry and yield.

(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol has potential applications in various fields:

  • Pharmaceutical Development: Due to its predicted biological activity, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Chemical Research: Its unique structure makes it an interesting subject for studies in organic chemistry and materials science.

The exploration of its properties could lead to new insights in medicinal chemistry and material applications.

Interaction studies involving (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Using computational tools like molecular docking simulations helps predict binding affinities and modes of action. Such studies are crucial for assessing both therapeutic potentials and safety profiles.

Several compounds share structural similarities with (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylphenylacetyleneContains a phenyl group and an alkyneSimpler structure; fewer functional groups
6-Chlorohexanoyl chlorideContains chlorine but lacks phenyl and alkynePrimarily used in acylation reactions
4-Chlorobenzyl alcoholContains a phenolic hydroxyl groupLacks alkyne functionality; more hydrophilic

The uniqueness of (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol lies in its combination of multiple halogen substituents along with a phenyl group and an alkyne moiety. This specific arrangement may enhance its reactivity profile compared to similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

273.971898 g/mol

Monoisotopic Mass

273.971898 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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